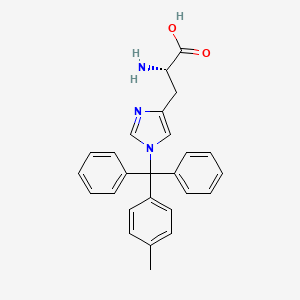

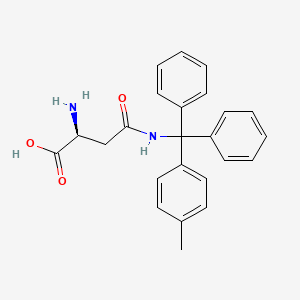

H-Asn(Mtt)-OH

Vue d'ensemble

Description

H-Asn(Mtt)-OH, also known as N-methyl-L-threonine, is an amino acid derivative that is commonly used in scientific research and experiments. It is a valuable tool for researchers due to its ability to be synthesized in the laboratory, its wide range of applications, and its biochemical and physiological effects.

Applications De Recherche Scientifique

Advanced Research Techniques in Chemical and Biological Sciences

Chemiluminescence in Hydrogen Combustion Systems : Research on the kinetics of OH∗ chemiluminescence provides insights into hydrogen oxidation chemistry, crucial for understanding combustion mechanisms and optimizing energy production processes (Kathrotia et al., 2010).

Photochemistry of Nightglow Emissions : Studies on nightglow emissions contribute to our understanding of atmospheric photochemistry, particularly in the mesopause region, which has implications for atmospheric science and environmental monitoring (Meriwether, 1989).

Hyalinizing Trabecular Tumour Diagnosis : Research into the cytological diagnosis of Hyalinizing Trabecular Tumour (HTT) highlights the complexities of diagnosing specific thyroid neoplasms, underscoring the importance of accurate diagnostic techniques in medical science (Saglietti et al., 2017).

Mineral Trioxide Aggregate in Endodontics : The development and clinical application of calcium silicate-based cements like MTA for endodontic procedures demonstrate the role of advanced materials in dental health and treatment (Parirokh & Torabinejad, 2010).

Mécanisme D'action

Target of Action

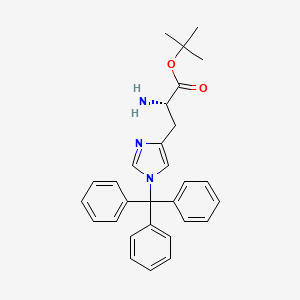

H-Asn(Mtt)-OH, also known as N-α-Mtt-L-asparagine, is primarily used in peptide synthesis. The Mtt (4-methyltrityl) group is used as a protective group for the side chain of asparagine during peptide synthesis . The primary targets of H-Asn(Mtt)-OH are therefore the asparagine residues in peptide chains.

Mode of Action

H-Asn(Mtt)-OH acts by protecting the asparagine residues in peptide chains during synthesis. The Mtt group prevents unwanted side reactions, ensuring that the peptide chain is assembled correctly. Once the peptide synthesis is complete, the Mtt group can be selectively removed without disturbing the rest of the peptide structure .

Biochemical Pathways

The use of H-Asn(Mtt)-OH is not directly involved in any biochemical pathways within the body. Its role is primarily in the laboratory during the synthesis of peptides. The peptides that are synthesized using h-asn(mtt)-oh can be involved in a wide range of biochemical pathways, depending on their structure and function .

Pharmacokinetics

Any peptides synthesized using H-Asn(Mtt)-OH would have their own unique ADME properties, depending on their structure .

Result of Action

The primary result of the action of H-Asn(Mtt)-OH is the successful synthesis of peptide chains with correctly protected asparagine residues. This allows for the creation of a wide range of peptides, which can be used in research and therapeutic applications .

Action Environment

The action of H-Asn(Mtt)-OH is influenced by the conditions in the laboratory during peptide synthesis. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of the Mtt protection and deprotection processes . Proper storage and handling of H-Asn(Mtt)-OH are also crucial to maintain its stability and effectiveness.

Propriétés

IUPAC Name |

(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241218 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asn(Mtt)-OH | |

CAS RN |

144317-20-4 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.